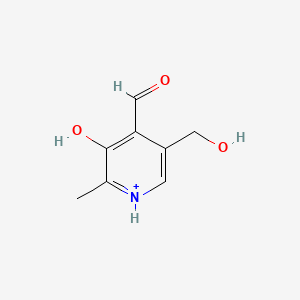

Pyridoxal(1+)

説明

Pyridoxal(1+) is a pyridinium ion obtained by protonation of the ring nitrogen of pyridoxal. It is a conjugate acid of a pyridoxal.

科学的研究の応用

Biochemical Role and Mechanism of Action

Pyridoxal(1+) is primarily known for its conversion to pyridoxal 5'-phosphate (PLP), an essential cofactor for over 140 enzymatic reactions involved in amino acid metabolism, neurotransmitter synthesis, and nucleic acid metabolism . The following table summarizes the key biochemical pathways involving pyridoxal(1+):

Nutritional Supplementation

Pyridoxal(1+) is utilized in nutritional supplements to address dietary deficiencies. It is crucial for maintaining adequate levels of vitamin B6, which is vital for overall health .

Mental Health Research

Recent studies have indicated a correlation between pyridoxal levels and psychiatric disorders such as schizophrenia. A meta-analysis found significantly lower serum pyridoxal levels in individuals with schizophrenia compared to control groups, suggesting potential implications for treatment strategies . This highlights the need for further research into its therapeutic potential in mental health.

Cancer Therapy

Pyridoxal(1+) has been integrated into novel drug delivery systems for cancer treatment. For example, lipopolyplexes that co-deliver doxorubicin and FAK siRNA utilize pyridoxal to enhance cellular uptake due to its positive charge at low pH . This approach demonstrates the compound's utility in targeted cancer therapies.

Antimalarial Research

A study synthesized pyridoxal-derived β-carboline derivatives that showed significant inhibitory effects on Plasmodium falciparum, the malaria-causing parasite. The most effective compound exhibited an IC50 value of 8 ± 1 μM, indicating pyridoxal's potential as a scaffold for developing antimalarial agents .

Case Study: Pyridoxal in Schizophrenia

A detailed investigation into the relationship between serum pyridoxal levels and schizophrenia revealed that lower levels are consistently associated with the disorder across different populations. This case study emphasizes the importance of pyridoxal in neurobiology and its potential role in therapeutic interventions .

Case Study: Lipopolyplexes for Cancer Treatment

In vivo studies demonstrated that lipopolyplexes containing pyridoxal significantly improved the therapeutic efficacy of doxorubicin against colon cancer cells. The mechanism involved enhanced drug release at acidic pH environments typical of tumor tissues .

特性

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-1-ium-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADKZDMFGJYCBB-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[NH+]C=C(C(=C1O)C=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。